
Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its carbamate ester functional group, which plays a crucial role in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester typically involves the reaction of carbamoyl chlorides with alcohols or the addition of alcohols to isocyanates . The reaction conditions often require the presence of a base to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under mild to moderate temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester involves its interaction with specific molecular targets. The carbamate ester group can inhibit enzymes by forming stable carbamylated intermediates. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, methyl-, o-cumenyl ester
- Carbamic acid, methyl-, 3-methylphenyl ester
- Carbamic acid, methyl ester
Uniqueness
Compared to similar compounds, carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester is unique due to its specific structural features, such as the presence of the thioether linkage and the 2-(1-methylethoxy)phenyl ester group
Propiedades
Número CAS |
50539-87-2 |
|---|---|
Fórmula molecular |
C20H25NO3S |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
(2-propan-2-yloxyphenyl) N-methyl-N-(2-propan-2-ylphenyl)sulfanylcarbamate |
InChI |
InChI=1S/C20H25NO3S/c1-14(2)16-10-6-9-13-19(16)25-21(5)20(22)24-18-12-8-7-11-17(18)23-15(3)4/h6-15H,1-5H3 |
Clave InChI |
FIULYKVYMJVZIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1SN(C)C(=O)OC2=CC=CC=C2OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


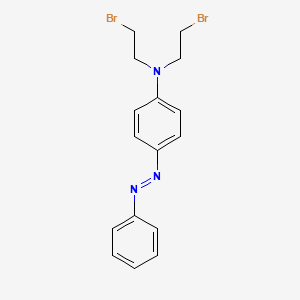
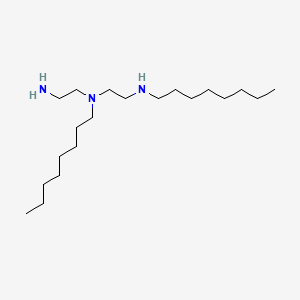
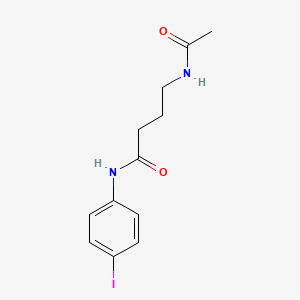
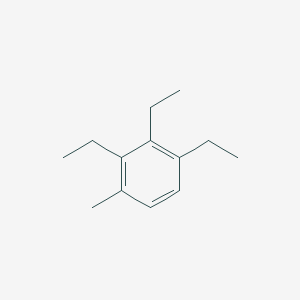
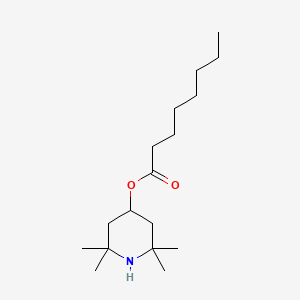
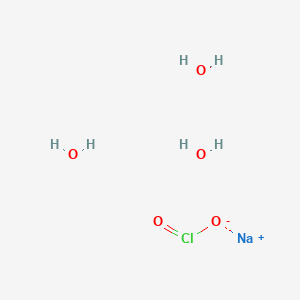
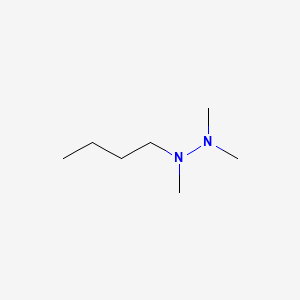
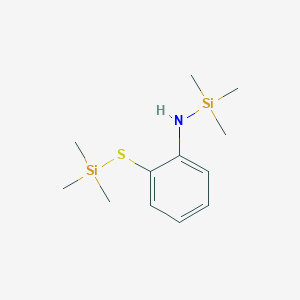
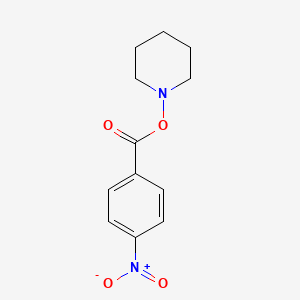
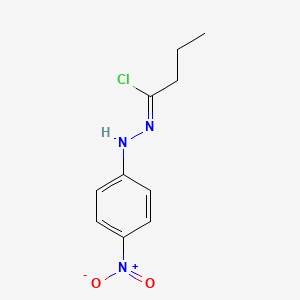
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
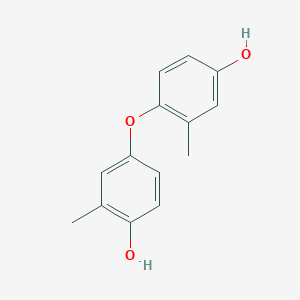
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

